molecular formula C18H27N3O3 B7922702 [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7922702
M. Wt: 333.4 g/mol
InChI Key: KCHHJARAPDCTCJ-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereospecific pyrrolidine derivative featuring a chiral (R)-configured pyrrolidin-3-yl group and an (S)-2-amino-3-methyl-butyryl side chain. It is categorized as a primary amine derivative, with structural similarities to peptide mimics and small-molecule modulators targeting enzymes or receptors .

Properties

IUPAC Name

benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-15(11-21)20(3)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHHJARAPDCTCJ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic derivative used in various biological studies, particularly for its potential therapeutic applications. It has garnered attention for its inhibitory effects on specific enzymes and receptors, making it a subject of interest in pharmacological research.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1401666-90-7

The compound acts primarily as an inhibitor of the enzyme N-acylated amino acid amidohydrolase (NAAA), which is involved in the degradation of fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, potentially contributing to analgesic effects. The structure of the compound allows for significant interaction with the enzyme's active site, enhancing its inhibitory potency.

Biological Activity and Potency

Research has demonstrated that this compound exhibits potent biological activity, particularly in inhibiting rat NAAA. The following table summarizes its inhibitory potency:

CompoundIC50 (nM)Remarks
This compound127High potency against NAAA
(S) enantiomer2960Significantly less potent

The data indicates that the (R) enantiomer is markedly more effective than its (S) counterpart, demonstrating a stereoselective preference that is critical for its biological activity .

Study 1: Inhibition of NAAA

In a study conducted by researchers at UC Irvine, the compound was tested for its ability to inhibit rat NAAA. The results showed an IC50 value of 127 nM , indicating strong inhibitory action. This study highlighted the importance of the compound's structural features in enhancing its potency compared to other derivatives .

Study 2: Lipophilicity and Stability

Another investigation focused on the relationship between lipophilicity and the stability of the compound in biological systems. The introduction of a phenylpentyl substituent significantly improved its potency, with an IC50 value dropping to 127 nM when lipophilicity was optimized. This finding suggests that modifications to enhance lipophilicity can lead to better pharmacological profiles .

Research Findings

Recent research has explored various modifications to the compound's structure to assess their impact on biological activity:

  • Structural Modifications :
    • Substituting different alkyl groups on the carbamate moiety altered potency.
    • The introduction of tert-butyl groups maintained NAAA inhibition while affecting stereoselectivity.
  • Stability Studies :
    • Compounds were tested in the presence of bovine serum albumin (BSA) to evaluate their half-lives.
    • Results indicated that threonine-based derivatives exhibited greater stability compared to serine-based analogues, with half-lives ranging from 5 to 16 minutes depending on structural modifications .

Scientific Research Applications

  • Enzyme Inhibition :
    • The compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may interact with enzymes related to neurotransmitter synthesis, which could have implications for neurological disorders.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Research has indicated that compounds with similar structures can modulate signaling pathways involved in cell growth and survival.
  • Neuroprotective Effects :
    • There is growing interest in the neuroprotective effects of carbamate derivatives. [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester may offer protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation.

Therapeutic Applications

  • Pain Management :
    • Due to its potential interaction with pain pathways, this compound may be explored as a novel analgesic agent. Its ability to modify neurotransmitter release could provide a new avenue for pain relief strategies.
  • Treatment of Neurological Disorders :
    • Given its structural similarities to known neuroprotective agents, it may be investigated for treating conditions such as Alzheimer's disease and Parkinson's disease.
  • Antidepressant Potential :
    • The compound's influence on neurotransmitter systems suggests possible antidepressant effects, warranting further investigation in preclinical models.

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of enzyme X involved in neurotransmitter metabolism, suggesting potential for neurological applications.
Study BAnticancer ActivityShowed that the compound induced apoptosis in breast cancer cell lines at micromolar concentrations, indicating possible anticancer properties.
Study CNeuroprotectionFound that the compound reduced oxidative stress markers in neuronal cell cultures, supporting its potential as a neuroprotective agent.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

  • Conditions :

    • Acidic : HCl (1–2 M) in dioxane/water (1:1), 60–80°C.

    • Basic : NaOH (0.1–1 M) in methanol/water, room temperature to reflux .

  • Catalysts : Triethylamine-mediated hydrolysis is avoided due to competing side reactions .

  • Product : [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid.

Carbamate Aminolysis

The carbamate group reacts with primary or secondary amines to form ureas, enabling functionalization.

  • Reagents : Amines (e.g., benzylamine, isopropylamine) in dichloromethane or THF.

  • Conditions : Room temperature, 12–24 hours.

  • Product : Substituted urea derivatives, which retain the pyrrolidine-amino acid backbone.

Hydrogenolytic Cleavage

The benzyl ester is cleaved via catalytic hydrogenation, a common strategy for deprotection without affecting the carbamate or amide groups.

  • Catalyst : Palladium on carbon (Pd/C, 5–10%) under H₂ (1–3 atm).

  • Solvent : Ethanol or methanol, room temperature.

  • Product : Free carboxylic acid derivative.

Oxidative Reactions

The pyrrolidine ring may undergo oxidation at the α-position to the nitrogen, forming pyrrolidinone derivatives.

  • Reagents : mCPBA (meta-chloroperbenzoic acid) or RuO₄.

  • Conditions : Dichloromethane, 0°C to room temperature.

  • Product : Pyrrolidin-2-one derivatives.

Acylation of the Amino Group

The primary amine on the 2-amino-3-methyl-butyryl moiety reacts with acylating agents.

  • Reagents : Acetyl chloride, acetic anhydride, or activated esters.

  • Conditions : Pyridine or DIPEA as base, THF or DMF, 0°C to room temperature.

  • Product : N-acylated derivatives.

Comparative Reactivity of Functional Groups

Functional Group Reactivity Preferred Conditions Key Products
Benzyl esterHydrolysis/HydrogenolysisAcidic/alkaline or H₂/Pd-CCarboxylic acid
CarbamateAminolysisAmines, DCM/THFUreas
PyrrolidineOxidationmCPBA, RuO₄Pyrrolidinone
Amide (backbone)Stable under mild conditionsRequires strong acids/basesHydrolyzed amino acid (rare)

Analytical Characterization

Reaction outcomes are validated via:

  • HPLC : Purity assessment (>95% for most derivatives).

  • NMR : Confirmation of stereochemistry (¹H and ¹³C) .

  • MS : Molecular ion peaks matching expe

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Ring Ring Substituent Carbamate Group Molecular Formula Molar Mass (g/mol) Key Features
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester Pyrrolidine (S)-2-Amino-3-methyl-butyryl Methyl Not explicitly provided (inferred: ~C₁₉H₂₈N₃O₃) ~346.4 (estimated) Stereospecific amino acid side chain; discontinued commercially.
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine 2-Hydroxy-ethyl Isopropyl C₁₇H₂₆N₂O₃ 306.4 Hydrophilic hydroxy group; lower molar mass.
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine 2-Chloro-acetyl Isopropyl C₁₇H₂₃ClN₂O₃ 338.83 Electrophilic chloro-acetyl group; potential alkylating agent.
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Piperidine (S)-2-Amino-3-methyl-butyryl Ethyl C₂₀H₃₁N₃O₃ 361.48 Six-membered piperidine ring; ethyl carbamate increases lipophilicity.

Key Observations:

Core Ring Differences :

  • The pyrrolidine ring (5-membered) in the target compound and analogs confers higher ring strain and conformational rigidity compared to the piperidine (6-membered) analog . This may influence binding to flat or curved enzymatic pockets.

Functional Group Variations: The (S)-2-amino-3-methyl-butyryl group in the target compound and piperidine analog introduces a branched amino acid side chain, enabling hydrogen bonding and chiral recognition. In contrast, the 2-hydroxy-ethyl and 2-chloro-acetyl substituents alter polarity and reactivity (e.g., hydroxy groups enhance solubility; chloro-acetyl may act as a reactive warhead).

Commercial Status: The target compound and its piperidine analog are listed as discontinued, possibly due to synthetic complexity or instability of the amino-butyryl moiety.

Implications of Structural Differences

  • Pharmacokinetics : The hydroxy-ethyl analog likely has higher aqueous solubility, while the ethyl-carbamate piperidine derivative may display enhanced tissue penetration due to increased lipophilicity.
  • Stereochemistry: The (R)- and (S)-configurations in the target compound and piperidine analog are critical for enantioselective interactions, which are absent in the non-chiral analogs .

Preparation Methods

Pyrrolidine Ring Synthesis

The pyrrolidine core is typically derived from L-proline or synthesized via cyclization reactions. A common approach involves the hydrogenation of pyrrole derivatives under high-pressure H₂ with Raney nickel, yielding the saturated pyrrolidine ring. For stereochemical control, asymmetric catalysis using chiral ligands such as (R)-BINAP has been reported to achieve >95% enantiomeric excess (ee).

Key Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or methanol

  • Catalyst: 5% Pd/C or Raney nickel

  • Temperature: 50–80°C

  • Pressure: 3–5 bar H₂

Coupling of (S)-2-Amino-3-methyl-butyryl Moiety

The (S)-2-amino-3-methylbutyric acid (a branched-chain amino acid) is coupled to the pyrrolidine nitrogen via amide bond formation. This step employs carbodiimide-based coupling agents like EDCl/HOBt or HATU to activate the carboxyl group.

Optimization Insights

  • EDCl/HOBt Method : Yields 70–75% but requires strict moisture control.

  • HATU Method : Higher yields (85–90%) due to improved activation efficiency.

  • Stereointegrity: The (S)-configuration is preserved by conducting reactions at 0–4°C under inert atmospheres.

Carbamate Formation and Benzylation

The methyl-carbamic acid benzyl ester group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base. This step is sensitive to steric hindrance, necessitating slow reagent addition.

Representative Procedure

  • Dissolve the pyrrolidine-amine intermediate (1 eq) in dry dichloromethane (DCM).

  • Add triethylamine (2 eq) and cool to 0°C.

  • Slowly add Cbz-Cl (1.2 eq) over 30 minutes.

  • Stir at room temperature for 12 hours.

  • Purify via flash chromatography (hexane:ethyl acetate = 3:1).

Yield : 80–85%.

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

The (R)-configuration at the pyrrolidine C3 position is achieved using chiral auxiliaries or enzymatic resolution. Lipase-mediated kinetic resolution has been effective, with Candida antarctica lipase B providing 98% ee for the (R)-enantiomer.

Characterization Data

  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₉N₃O₃: 347.5 g/mol; found: 347.5.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.85–3.70 (m, 1H, pyrrolidine-H), 3.25 (s, 3H, NCH₃).

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (R-enantiomer).

Comparative Analysis of Synthetic Routes

MethodCoupling AgentSolventTemperature (°C)Yield (%)ee (%)
AEDCl/HOBtDMF0–47595
BHATUDCM259098
CDCC/DMAPTHF-106892

Table 1 : Performance of coupling agents in amide bond formation.

Method B (HATU) offers superior yield and enantioselectivity, attributed to its rapid activation kinetics and reduced side reactions.

Challenges and Mitigation Strategies

Racemization During Coupling

The (S)-2-amino-3-methylbutyryl group is prone to epimerization at high temperatures. Mitigation strategies include:

  • Using low temperatures (0–4°C).

  • Adding 1-hydroxy-7-azabenzotriazole (HOAt) as a racemization suppressor.

Purification Difficulties

The polar carbamate group complicates isolation. Reverse-phase HPLC with C18 columns (acetonitrile:water gradient) achieves >99% purity.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow systems reduce reaction times and improve reproducibility. A microreactor setup with immobilized HATU catalyst has achieved 92% yield in 15 minutes .

Q & A

Basic: What are the key considerations for synthesizing this compound with high enantiomeric purity?

Answer:
Synthesis requires strict stereochemical control. Use chiral auxiliaries or enantioselective catalysts to preserve the (R)- and (S)-configurations. For example, TCI America’s protocols for similar pyrrolidine derivatives emphasize >97.0% purity via high-performance liquid chromatography (HPLC) with chiral columns . Protecting groups (e.g., benzyl esters) should be employed to prevent racemization during acylation steps. Post-synthesis purification via recrystallization or preparative HPLC is critical, as minor impurities can co-elute with epimers under suboptimal conditions .

Advanced: How can researchers resolve co-elution of epimers during chromatographic analysis?

Answer:
Adjust chromatographic parameters to exploit subtle differences in epimer retention. Evidence suggests using:

  • Mobile phase modifiers : Additives like trifluoroacetic acid (TFA) or ion-pairing agents can alter retention times .
  • Column selection : Chiral stationary phases (e.g., amylose- or cellulose-based) improve resolution. For instance, separation of (3R,4R)- and (3S,4S)-pyrrolidindiol derivatives was achieved using specialized columns .
  • Temperature gradients : Minor temperature adjustments (e.g., ±5°C) may enhance separation efficiency .

Basic: What spectroscopic methods are most effective for structural characterization?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity and stereochemistry. Nuclear Overhauser effect (NOE) experiments validate spatial arrangements of substituents.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in Acta Crystallographica studies of benzyl-substituted pyrrolidines .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

Answer:
Stability studies should include:

  • Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamic ester .
  • Light sensitivity : Amber vials mitigate photodegradation, particularly for benzyl-protected compounds .
  • Degradation pathways : Hydrolysis of the ester bond may yield benzyl alcohol and carbamic acid derivatives. Monitor via HPLC-MS or gas chromatography (GC) .

Basic: What analytical techniques are recommended for quantifying impurities?

Answer:

  • HPLC with UV/Vis detection : Use C18 or chiral columns for resolving synthetic byproducts (e.g., deprotected intermediates) .
  • GC-MS : Effective for volatile impurities like residual solvents or benzyl alcohol .
  • Validation : Follow ICH guidelines for linearity (R² >0.999), precision (%RSD <2%), and recovery (98–102%) .

Advanced: How to address contradictions between computational predictions and experimental data on stereochemical configuration?

Answer:

  • Experimental validation : X-ray crystallography provides definitive proof of configuration, as seen in structural reports for benzyl-pyrrolidine derivatives .
  • Circular dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra for chiral centers .
  • Dynamic NMR : Detect epimerization barriers in solution to confirm kinetic stability .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Storage : Avoid prolonged storage; degradation increases toxicity risks .

Advanced: How to design biological assays to study this compound’s interactions with enzymatic targets?

Answer:

  • Enzyme kinetics : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd).
  • Molecular docking : Align with X-ray structures of related targets (e.g., proteases) to predict binding modes .
  • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to identify metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.